molecular formula C12H17BrN2 B12072240 [(5-Bromopyridin-3-yl)methyl](cyclobutylmethyl)methylamine

[(5-Bromopyridin-3-yl)methyl](cyclobutylmethyl)methylamine

Cat. No.: B12072240
M. Wt: 269.18 g/mol
InChI Key: ZRGYFHNGYYYONJ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)methylmethylamine is an organic compound that features a bromopyridine moiety attached to a cyclobutylmethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)methylmethylamine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.

    Formation of the Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent to introduce the cyclobutylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)methylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding pyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromopyridin-3-yl)methylmethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5-Bromopyridin-3-yl)methylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the cyclobutylmethyl and methylamine groups can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

(5-Bromopyridin-3-yl)methylmethylamine can be compared with other bromopyridine derivatives:

    5-Bromopyridine: Lacks the cyclobutylmethyl and methylamine groups, making it less complex.

    (5-Bromopyridin-3-yl)methanamine: Similar structure but without the cyclobutylmethyl group.

    (5-Bromopyridin-3-yl)cyclopropylmethanamine: Contains a cyclopropyl group instead of a cyclobutyl group, which may affect its reactivity and applications.

The uniqueness of (5-Bromopyridin-3-yl)methylmethylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-cyclobutyl-N-methylmethanamine

InChI

InChI=1S/C12H17BrN2/c1-15(8-10-3-2-4-10)9-11-5-12(13)7-14-6-11/h5-7,10H,2-4,8-9H2,1H3

InChI Key

ZRGYFHNGYYYONJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC1)CC2=CC(=CN=C2)Br

Origin of Product

United States

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